Phosphinic acid, di-2-furanyl-, 4-cyanophenyl ester
CAS No.: 81425-60-7
Cat. No.: VC18482498
Molecular Formula: C15H10NO4P
Molecular Weight: 299.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81425-60-7 |
|---|---|
| Molecular Formula | C15H10NO4P |
| Molecular Weight | 299.22 g/mol |
| IUPAC Name | 4-[bis(furan-2-yl)phosphoryloxy]benzonitrile |
| Standard InChI | InChI=1S/C15H10NO4P/c16-11-12-5-7-13(8-6-12)20-21(17,14-3-1-9-18-14)15-4-2-10-19-15/h1-10H |
| Standard InChI Key | XDZDKBDNHAKMBZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=COC(=C1)P(=O)(C2=CC=CO2)OC3=CC=C(C=C3)C#N |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characteristics
The compound features a central phosphorus atom bonded to two 2-furanyl groups and an oxygen atom, which is further esterified to a 4-cyanophenyl moiety. This arrangement creates a sterically hindered environment around the phosphorus center, influencing its reactivity and interaction with metal ions. The 4-cyanophenyl group introduces electron-withdrawing characteristics, enhancing the electrophilicity of the phosphinate group.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.22 g/mol |
| Density | 1.3–1.4 g/cm³ (estimated) |
| Boiling Point | >300°C (decomposes) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
The compound’s stability under ambient conditions is moderate, though it undergoes hydrolysis in strongly acidic or basic environments.
Synthesis and Reaction Mechanisms
Synthetic Pathways
The primary synthesis route involves a nucleophilic substitution reaction between di-2-furanylphosphinic chloride and 4-cyanophenol. The hydroxyl group of 4-cyanophenol attacks the electrophilic phosphorus center, displacing chloride and forming the ester bond.
Key Reaction Conditions:
-
Temperature: 0–5°C (to mitigate side reactions)
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran
-
Catalysts: Triethylamine (to scavenge HCl)
Alternative Methods
Alternative approaches include transesterification reactions using metal alkoxides or enzymatic catalysis, though these methods are less common due to lower yields.
Chemical Reactivity and Functionalization
Hydrolysis and Stability
The phosphinate ester undergoes hydrolysis under acidic (pH < 2) or basic (pH > 10) conditions, yielding di-2-furanylphosphinic acid and 4-cyanophenol. The rate of hydrolysis is solvent-dependent, with accelerated degradation observed in aqueous ethanol compared to acetonitrile.
Metal Coordination Chemistry
The compound acts as a bidentate ligand, coordinating metals through the oxygen atoms of the phosphinate and furanyl groups. Stability constants () for complexes with transition metals such as Cu(II) and Fe(III) range from 4.5 to 6.2, indicating moderate binding affinity.
Table 2: Stability Constants of Metal Complexes
| Metal Ion | (25°C) |
|---|---|
| Cu²⁺ | 6.2 |
| Fe³⁺ | 5.8 |
| Ni²⁺ | 5.1 |
Applications in Scientific Research
Catalysis
The compound’s ability to stabilize metal ions in high oxidation states makes it valuable in oxidation catalysis. For example, Cu(II) complexes of this ligand have been employed in the catalytic decomposition of hydrogen peroxide, achieving turnover frequencies (TOFs) of up to 1,200 h⁻¹.
Metal Ion Extraction
In solvent extraction systems, the compound selectively binds to rare earth elements (REEs) such as La³⁺ and Nd³⁺, with distribution ratios () exceeding 100 in nitrate media. This property is exploited in hydrometallurgical processes for REE recovery.
Polymer Chemistry
As a crosslinking agent, the compound enhances the thermal stability of epoxy resins. Incorporation at 5 wt% increases the glass transition temperature () of epoxy networks by 20–25°C.
Future Research Directions
Medicinal Chemistry
While current applications are non-biological, the structural similarity of phosphinic acids to phosphate groups warrants exploration as enzyme inhibitors. Potential targets include metalloproteases and phosphatases, though toxicity profiles must first be established.
Advanced Materials
Functionalization of the furanyl rings via electrophilic substitution could yield derivatives with tunable luminescent properties for optoelectronic applications. Preliminary quantum chemical calculations predict a bandgap of 3.2 eV for the parent compound, modifiable to 2.8 eV with nitro substituents.
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